(4-Benzyl-piperazin-1-yl)-acetic acid

Antibacterial SAR Piperazine derivatives Gram-positive bacteria

Mandatory building block for PAC-1 synthesis (EC₅₀ 0.22 µM) and piperazine-based antibacterial libraries. Benzyl substitution delivers superior potency vs. methyl/phenyl analogs and a balanced LogP (-1.1) for ADME tuning. No alternative N-substituted piperazine acetic acid can replicate published synthetic routes. Procure the validated intermediate for oncology and anti-infective research.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 119929-87-2
Cat. No. B111351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyl-piperazin-1-yl)-acetic acid
CAS119929-87-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CC[NH+]1CC2=CC=CC=C2)CC(=O)[O-]
InChIInChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
InChIKeyFNCALUISHXHMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzyl-piperazin-1-yl)-acetic acid (CAS 119929-87-2): Chemical Identity, Physicochemical Profile, and Research-Grade Specifications


(4-Benzyl-piperazin-1-yl)-acetic acid is a bifunctional N-substituted piperazine derivative featuring a tertiary amine within the piperazine ring, a pendant carboxylic acid group, and a benzyl substituent at the 4-position. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol and a computed XLogP3-AA value of -1.1, indicating moderate hydrophilicity [1]. The compound serves primarily as a versatile organic building block for pharmaceutical intermediate synthesis, most notably as the direct precursor to PAC-1, the first small-molecule procaspase-3 activator [2], and is commercially available in research-grade purity (typically ≥95%) for medicinal chemistry and chemical biology applications .

Why Generic N-Substituted Piperazine Acetic Acids Cannot Replace (4-Benzyl-piperazin-1-yl)-acetic acid Without Experimental Validation


Within the class of N-substituted piperazine acetic acids, simple substitution at the 4-position (methyl, phenyl, benzyl) dramatically alters biological performance. Published structure–activity relationship (SAR) data demonstrate that benzyl substitution confers significantly greater antibacterial potency than methyl or phenyl analogs under identical assay conditions [1]. Furthermore, (4-Benzyl-piperazin-1-yl)-acetic acid is the essential and non-interchangeable synthetic precursor for PAC-1 and its deuterated analogs; no other N-substituted piperazine acetic acid can yield the same procaspase-3 activating pharmacophore without additional synthetic steps that alter the final molecular architecture [2]. Substituting with a different 4-substituted piperazine acetic acid thus risks both loss of desired biological activity in downstream applications and procurement of a building block that cannot replicate published synthetic routes.

Quantitative Differentiation Evidence for (4-Benzyl-piperazin-1-yl)-acetic acid: Antibacterial SAR, Key Intermediate Status, and Physicochemical Distinction


Benzyl Substitution on the Piperazine Ring Enhances Antibacterial Potency Versus Methyl and Phenyl Analogs

In a systematic SAR study of N-alkyl and N-aryl piperazine derivatives tested against five bacterial strains, the benzyl-substituted analog 3c (2-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone) demonstrated a Minimum Inhibitory Concentration (MIC) of 5.8 µg/mL against S. epidermidis, compared to 23.4 µg/mL for the methyl analog 1c and 62.5 µg/mL for the phenyl analog 2c. The authors concluded that benzyl substitution increases antibacterial activity compared to methyl and phenyl substituents under identical conditions [1]. Although the tested compounds are phenacyl derivatives rather than the free acetic acid, the differential activity is directly attributable to the N-substituent identity on the piperazine core that (4-Benzyl-piperazin-1-yl)-acetic acid shares.

Antibacterial SAR Piperazine derivatives Gram-positive bacteria

Benzyl Pi perazine Analogs Show Broad-Spectrum Potency Across Multiple Gram-Positive Strains Whereas Methyl/Phenyl Analogs Exhibit Strain-Dependent Weakness

Across a panel of four Gram-positive strains (S. mutans, S. aureus, B. subtilis, S. epidermidis), the benzyl-substituted compounds 3a–c consistently yielded MICs ≤31.2 µg/mL, with compound 3a achieving an MIC of 15.6 µg/mL against B. subtilis and 7.8 µg/mL against S. epidermidis. In contrast, methyl analog 1c was inactive (NA) against S. aureus and phenyl analog 2c was inactive against E. coli, indicating narrow-spectrum limitations [1]. The benzyl series uniquely maintained activity against all five strains tested (Gram-positive and Gram-negative), a breadth not observed for the methyl or phenyl series.

Broad-spectrum antibacterial Piperazine SAR Gram-positive panel

(4-Benzyl-piperazin-1-yl)-acetic acid Is the Non-Substitutable Key Intermediate for PAC-1, a First-in-Class Procaspase-3 Activator with Defined EC₅₀

(4-Benzyl-piperazin-1-yl)-acetic acid is the essential synthetic precursor to PAC-1 (procaspase-activating compound 1), the first small molecule demonstrated to directly activate procaspase-3 to caspase-3 in vitro. PAC-1 exhibits an EC₅₀ of 0.22 µM for procaspase-3 activation and induces apoptosis in cancer cells in a manner directly proportional to intracellular procaspase-3 concentrations [1]. The synthetic route to PAC-1 proceeds through (4-Benzyl-piperazin-1-yl)-acetic acid hydrazide, which is exclusively accessible from the target compound; alternative N-substituted piperazine acetic acids (e.g., 4-methyl or 4-phenyl) cannot yield the same pharmacophore without fundamentally altering the molecule's biological target engagement profile .

Procaspase-3 activation Anticancer PAC-1 synthesis

Computed Physicochemical Profile Distinguishes (4-Benzyl-piperazin-1-yl)-acetic acid from Shorter-Chain or Non-Aromatic Piperazine Acetic Acid Analogs

The computed XLogP3-AA value of -1.1 and topological polar surface area (TPSA) of 43.8 Ų place (4-Benzyl-piperazin-1-yl)-acetic acid in a physicochemical space distinct from common comparator building blocks. The benzyl group contributes additional lipophilicity relative to methyl-substituted analogs while the carboxylic acid retains hydrogen-bond donor capacity (1 HBD, 4 HBA), yielding a balanced profile suitable for further derivatization into CNS-penetrant or peripherally restricted candidates depending on subsequent synthetic modifications [1]. In contrast, (4-methylpiperazin-1-yl)acetic acid (expected lower logP, similar TPSA) would impart different solubility and permeability characteristics to final compounds.

Physicochemical properties Drug-likeness CNS drug design

Highest-Value Application Scenarios for Procuring (4-Benzyl-piperazin-1-yl)-acetic acid (CAS 119929-87-2)


Synthesis of Procaspase-3 Activators (PAC-1 and Analogs) for Targeted Anticancer Research

(4-Benzyl-piperazin-1-yl)-acetic acid is the mandatory starting material for synthesizing PAC-1, the first-in-class direct procaspase-3 activator (EC₅₀ = 0.22 µM). Laboratories engaged in procaspase-3 targeted therapy development or personalized oncology research require this specific building block to replicate published synthetic routes and generate the validated pharmacophore. No alternative N-substituted piperazine acetic acid can substitute without producing a structurally distinct compound of unknown activity [1][2].

Medicinal Chemistry Library Synthesis Targeting Gram-Positive Bacterial Infections

SAR data demonstrate that benzyl-substituted piperazine derivatives consistently outperform methyl- and phenyl-substituted analogs in antibacterial potency against S. epidermidis, S. mutans, B. subtilis, and S. aureus. Researchers synthesizing piperazine-based antibacterial libraries should prioritize (4-Benzyl-piperazin-1-yl)-acetic acid as the core scaffold to maximize the probability of identifying potent, broad-spectrum hits [3].

Development of CNS-Targeted or Peripherally Restricted Piperazine-Derived Drug Candidates

With a computed XLogP of -1.1 and TPSA of 43.8 Ų, the benzyl-substituted acetic acid building block provides a balanced lipophilic-hydrophilic profile suitable for fine-tuning CNS penetration in final drug candidates. Compared to more lipophilic phenyl analogs or more hydrophilic methyl analogs, the benzyl variant offers a distinct starting point for ADME optimization in neuroscience and peripheral therapeutic programs [4].

Isotope-Labeled Internal Standard Preparation for Mass Spectrometry-Based Quantification

The commercial availability of deuterated analogs (e.g., (4-Benzylpiperazin-1-yl)acetic Acid Ethyl Ester-d8) derived from the parent compound enables its use as a stable isotope-labeled internal standard for LC-MS/MS quantification of PAC-1 and related molecules in pharmacokinetic and metabolic studies. Procuring the unlabeled parent compound alongside its labeled counterpart ensures analytical method integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzyl-piperazin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.